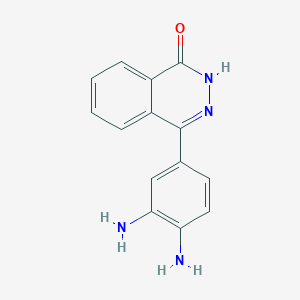

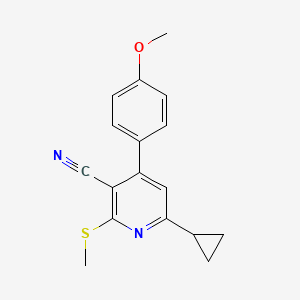

![molecular formula C18H23N3O2S B5545334 3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)

3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiazolopyridine derivatives, which share a core structural similarity with the compound , typically involves condensation reactions, cyclocondensation, and other complex organic synthesis techniques. For example, the synthesis of novel thiazolo[3,2-a]pyridines involves condensation of thiazolinone with benzaldehydes, followed by cyclocondensation with malononitrile, among other steps, to produce derivatives with the morpholin-4-yl moiety, illustrating the complexity and versatility of the synthetic approaches used for these compounds (Lamphon et al., 2004).

Molecular Structure Analysis

The molecular structure of thiazolopyridine derivatives and related compounds is characterized by various interactions, including hydrogen bonding and π–π stacking, which contribute to their stability and reactivity. For instance, N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide demonstrates the potential for intermolecular interactions, including N—H⋯N, C—H⋯O, and C—H⋯Cl hydrogen bonds, alongside π–π stacking between benzene and pyridine rings, highlighting the intricate structural features that could be present in our compound of interest (Akkurt et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of thiazolopyridine derivatives involves various reactions, including cyclocondensation with benzylidenemalononitriles to yield novel thiazolo[3,2-a]pyridines. These compounds can undergo further chemical transformations, such as ternary condensation and reactions with malononitrile, to produce a wide range of heterocyclic systems. Such reactivity patterns underscore the compound's versatility in chemical synthesis and potential for generating diverse molecular entities (Lamphon et al., 2004).

Physical Properties Analysis

The physical properties of compounds like 3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine are closely related to their molecular structure. Properties such as solubility, melting point, and crystallinity can be influenced by the presence of specific functional groups and the overall molecular geometry. For example, the crystalline structure of related compounds reveals insights into the arrangement of molecules in solid form and the types of intermolecular interactions stabilizing these structures (Akkurt et al., 2011).

Scientific Research Applications

Synthesis and Derivative Studies

Research has focused on synthesizing novel thiazolopyridine derivatives, exploring their chemical properties, and evaluating their potential applications. For instance, Lamphon et al. (2004) and El‐Emary et al. (2005) conducted studies on the synthesis of unknown thiazolinone and thiazolo[3,2-a]pyridine derivatives, revealing novel methods for creating compounds with potential pharmacological applications Lamphon et al., 2004; El‐Emary et al., 2005.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of thiazolopyridine derivatives. For example, Suresh et al. (2016) synthesized a new series of thiazolo[3,2-a]pyridine derivatives and evaluated their antibacterial and antifungal activities, finding significant biological activity against tested microorganisms Suresh et al., 2016.

Anticancer Potential

Research has also indicated the potential anticancer properties of thiazolopyridine derivatives. Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules and screened their cytotoxic action towards different types of tumor cell lines, revealing high antiproliferative activity and suggesting their potential as anticancer agents Ivasechko et al., 2022.

Corrosion Inhibition

The corrosion inhibition effect of aryl pyrazolo pyridines, including thiazolopyridine derivatives, on metals in acidic environments has been studied. Sudheer and Quraishi (2015) investigated the inhibition effect of these compounds on copper corrosion, demonstrating their efficacy as cathodic type inhibitors Sudheer & Quraishi, 2015.

Synthesis Methodologies

Significant research has been dedicated to developing efficient synthesis methods for thiazolopyridine derivatives. Mekheimer et al. (2011) reported a green, efficient, three-component synthesis of thiazolo[3,2-a]pyridine derivatives under neat conditions, highlighting an environmentally friendly approach to synthesizing these compounds Mekheimer et al., 2011.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2-propyl-1,3-thiazol-4-yl)-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-2-4-17-20-16(13-24-17)18(22)21-9-6-15(7-10-21)23-12-14-5-3-8-19-11-14/h3,5,8,11,13,15H,2,4,6-7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRPUVRMCKGGBBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CS1)C(=O)N2CCC(CC2)OCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[({1-[(2-Propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-fluorobenzylidene)acetohydrazide](/img/structure/B5545258.png)

![3-mercapto-6-methyl-4-[(3,4,5-trimethoxybenzylidene)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5545262.png)

![5-methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]-2-piperazinone](/img/structure/B5545266.png)

![(3aR*,6S*)-2-(2-ethoxyethyl)-7-[(4-ethylpiperazin-1-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5545277.png)

![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5545284.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5545301.png)

![4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)

![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)